1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the core benzodiazole structure. The bromopyridine and azetidine groups are then introduced through a series of coupling reactions. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the carbon-carbon bonds between the bromopyridine and the benzodiazole core.
Amidation Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the azetidine ring or the benzodiazole core.
Substitution: Nucleophilic substitution reactions can be performed on the bromopyridine moiety to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites .
Comparison with Similar Compounds
Similar Compounds
1-(5-bromopyridine-3-carbonyl)piperazine: This compound shares the bromopyridine moiety but differs in the presence of a piperazine ring instead of the azetidine and benzodiazole structures.
5-Bromopyridine-3-carboxylic acid: A simpler compound with the bromopyridine structure, used as a building block in various synthetic applications.
Uniqueness
1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole ring with a bromopyridine and azetidine moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-11-20-15-4-2-3-5-16(15)22(11)14-9-21(10-14)17(23)12-6-13(18)8-19-7-12/h2-8,14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXZFLNAZAMCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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